An In-depth Technical Guide to 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine: A Lipophilic Prodrug for Cellular Proliferation and Radiosensitization Studies
An In-depth Technical Guide to 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine: A Lipophilic Prodrug for Cellular Proliferation and Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine is a synthetic nucleoside analogue and a lipophilic prodrug of the well-established cell proliferation marker and radiosensitizer, 5-bromo-2'-deoxyuridine (BrdU).[1] The addition of two acetyl groups to the 3' and 5' hydroxyl moieties of the deoxyribose sugar significantly increases the molecule's lipophilicity. This enhanced lipophilicity is designed to facilitate its passage across cell membranes, leading to improved intracellular delivery and subsequent metabolic activation to BrdU.[2][3] This guide provides a comprehensive overview of the chemical structure, synthesis, properties, and applications of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine, offering valuable insights for researchers in cell biology, oncology, and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine consists of a pyrimidine base (5-bromouracil) linked to a 2'-deoxyribose sugar, which is further esterified with acetyl groups at the 3' and 5' positions.
Systematic Name: [(2R,3S,5R)-3-(acetyloxy)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl acetate[4]
Chemical Formula: C₁₃H₁₅BrN₂O₇[5][6]
Molecular Weight: 391.17 g/mol [5][6]
| Property | Value | Source(s) |
| CAS Number | 6161-23-5 | [5][6] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 148-150 °C | [4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [7] |
| Storage | Recommended at -20°C for long-term storage | [7] |
Synthesis and Characterization
General Synthesis Workflow
The synthesis involves the reaction of 5-bromo-2'-deoxyuridine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base catalyst like pyridine or a tertiary amine. The reaction is typically carried out in an anhydrous organic solvent.
Caption: General workflow for the synthesis of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine.
Experimental Protocol (Adapted from a similar synthesis)
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Dissolution: Dissolve 5-bromo-2'-deoxyuridine in anhydrous pyridine.
-
Acetylation: Add acetic anhydride dropwise to the solution while stirring at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly add methanol to quench the excess acetic anhydride.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., dilute HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine.
Characterization
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods. While specific spectra for this compound were not found in the initial searches, the expected characteristic signals are described below based on the known structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum in CDCl₃ would be expected to show singlets for the two acetyl methyl groups around δ 2.1 ppm. The protons on the deoxyribose sugar would appear in the region of δ 4.0-6.5 ppm, and the C6-H proton of the pyrimidine ring would be observed as a singlet at a downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show signals for the two acetyl carbonyl carbons around δ 170 ppm and the methyl carbons around δ 20-21 ppm. The carbons of the deoxyribose ring and the pyrimidine base would resonate at their characteristic chemical shifts.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 391.17 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the carbonyl groups of the acetyl esters and the uracil ring, as well as C-O and C-N stretching vibrations.
Mechanism of Action and Applications
The primary utility of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine lies in its role as a more cell-permeable prodrug of BrdU.[2][3]
Caption: Proposed mechanism of action for 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine as a prodrug of BrdU.
Applications in Cell Proliferation Assays
Once inside the cell, the acetyl groups are cleaved by intracellular esterases, releasing the active BrdU. During the S-phase of the cell cycle, BrdU is phosphorylated to its triphosphate form and subsequently incorporated into newly synthesized DNA in place of thymidine.[1] This incorporation can then be detected using specific anti-BrdU antibodies, allowing for the identification and quantification of proliferating cells. The use of the di-O-acetylated form can potentially lead to more efficient labeling of cells in vitro and in vivo due to its enhanced cellular uptake.
Role as a Radiosensitizer
BrdU is a known radiosensitizing agent.[9] Its incorporation into DNA makes the DNA more susceptible to damage from ionizing radiation.[5] The mechanism is thought to involve the bromine atom, which can act as an electron trap, leading to the formation of highly reactive uracilyl radicals that can induce DNA strand breaks.[9] By serving as an efficient delivery vehicle for BrdU, 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine can be a valuable tool in studies aimed at enhancing the efficacy of radiotherapy in cancer treatment. Research on other lipophilic BrdU prodrugs, such as 3',5'-dioctanoyl-5-bromodeoxyuridine, has demonstrated their potential to increase the radiosensitizing effect in tumor models.[10]
Conclusion
3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine is a valuable chemical tool for researchers in various fields. Its enhanced lipophilicity compared to its parent compound, BrdU, offers the potential for more efficient delivery into cells, making it a promising candidate for cell proliferation studies and as an adjunct in radiotherapy research. Further investigations to fully characterize its pharmacokinetic and pharmacodynamic properties are warranted to fully exploit its potential in both basic research and preclinical drug development.
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Peters GJ, Adema AD, Bijnsdorp IV, Sandvold ML. Lipophilic prodrugs and formulations of conventional (deoxy)nucleoside and fluoropyrimidine analogs in cancer. Nucleosides Nucleotides Nucleic Acids. 2011;30(12):1168-80. Available from: [Link]
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Ling, L., Zhang, X., & Greenberg, M. M. (2010). Bromopyridone Nucleotide Analogues, Anoxic Selective Radiosensitizing Agents That Are Incorporated in DNA by Polymerases. Journal of the American Chemical Society, 132(23), 7959–7967. Available from: [Link]
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